molecular formula CH3CHCl2<br>C2H4Cl2 B072308 1,1-Dichloroethane CAS No. 1300-21-6

1,1-Dichloroethane

Cat. No. B072308
CAS RN: 1300-21-6
M. Wt: 98.96 g/mol
InChI Key: SCYULBFZEHDVBN-UHFFFAOYSA-N
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Patent
US07696392B2

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:4])[CH3:3].[FH:5].[F:6][CH:7]([F:9])[CH3:8].Cl>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[F:6][CH:7]([F:9])[CH3:8].[FH:5].[Cl:1][CH:2]([Cl:4])[CH3:3].[Cl:1][CH:2]([F:6])[CH3:3] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 250° C.
CUSTOM
Type
CUSTOM
Details
was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane
CUSTOM
Type
CUSTOM
Details
were mainly separated from the bottom and
ADDITION
Type
ADDITION
Details
introduced into a second distillation tower

Outcomes

Product
Name
Type
product
Smiles
FC(C)F
Name
Type
product
Smiles
F
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696392B2

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:4])[CH3:3].[FH:5].[F:6][CH:7]([F:9])[CH3:8].Cl>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[F:6][CH:7]([F:9])[CH3:8].[FH:5].[Cl:1][CH:2]([Cl:4])[CH3:3].[Cl:1][CH:2]([F:6])[CH3:3] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 250° C.
CUSTOM
Type
CUSTOM
Details
was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane
CUSTOM
Type
CUSTOM
Details
were mainly separated from the bottom and
ADDITION
Type
ADDITION
Details
introduced into a second distillation tower

Outcomes

Product
Name
Type
product
Smiles
FC(C)F
Name
Type
product
Smiles
F
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696392B2

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:4])[CH3:3].[FH:5].[F:6][CH:7]([F:9])[CH3:8].Cl>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[F:6][CH:7]([F:9])[CH3:8].[FH:5].[Cl:1][CH:2]([Cl:4])[CH3:3].[Cl:1][CH:2]([F:6])[CH3:3] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 250° C.
CUSTOM
Type
CUSTOM
Details
was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane
CUSTOM
Type
CUSTOM
Details
were mainly separated from the bottom and
ADDITION
Type
ADDITION
Details
introduced into a second distillation tower

Outcomes

Product
Name
Type
product
Smiles
FC(C)F
Name
Type
product
Smiles
F
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07696392B2

Procedure details

1,1-Dichloroethane and hydrogen fluoride were introduced into an inconel-made reactor filled with a catalyst (mainly comprising trivalent chromium oxide) and reacted at a reaction temperature of 250° C., the resulting reaction gas, mainly comprising 1,1-difluoroethane, hydrogen chloride and unreacted hydrogen fluoride, was introduced into a first distillation tower, hydrogen chloride which is a low boiling fraction was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane were mainly separated from the bottom and introduced into a second distillation tower. In the second distillation tower, crude 1,1-difluoroethane mainly comprising 1,1-difluoroethane was obtained from the top and hydrogen fluoride, 1,1-dichloroethane and 1-chloro-fluoroethane were mainly separated from the bottom and recirculated to the above-described reaction step. The obtained crude 1,1-difluoroethane had the following composition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:4])[CH3:3].[FH:5].[F:6][CH:7]([F:9])[CH3:8].Cl>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[F:6][CH:7]([F:9])[CH3:8].[FH:5].[Cl:1][CH:2]([Cl:4])[CH3:3].[Cl:1][CH:2]([F:6])[CH3:3] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Name
inconel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a reaction temperature of 250° C.
CUSTOM
Type
CUSTOM
Details
was mainly separated from the top, and hydrogen fluoride, 1,1-difluoroethane, 1,1-dichloroethane and 1-chloro-1-fluoroethane
CUSTOM
Type
CUSTOM
Details
were mainly separated from the bottom and
ADDITION
Type
ADDITION
Details
introduced into a second distillation tower

Outcomes

Product
Name
Type
product
Smiles
FC(C)F
Name
Type
product
Smiles
F
Name
Type
product
Smiles
ClC(C)Cl
Name
Type
product
Smiles
ClC(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.